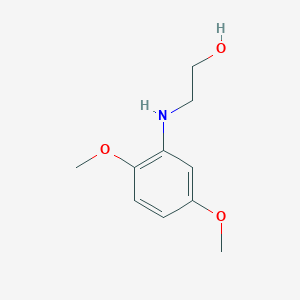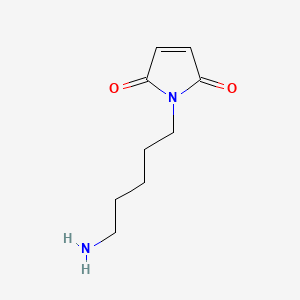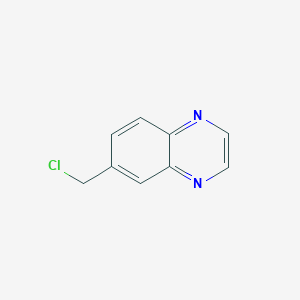
6-(Chloromethyl)quinoxaline
Vue d'ensemble
Description
6-(Chloromethyl)quinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group at the 6-position of the quinoxaline ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)quinoxaline typically involves the chloromethylation of quinoxaline. One common method is the reaction of quinoxaline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions include a variety of substituted quinoxalines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-(Chloromethyl)quinoxaline has found applications in several fields of scientific research:
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)quinoxaline and its derivatives involves interaction with specific molecular targets. For instance, some derivatives inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .
Comparaison Avec Des Composés Similaires
Benzimidazole: Shares some pharmacological properties with quinoxalines but has a different core structure.
Uniqueness: 6-(Chloromethyl)quinoxaline is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
IUPAC Name |
6-(chloromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTIXUPQTZMEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435862 | |
| Record name | 6-(chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477776-17-3 | |
| Record name | 6-(chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B1609798.png)
![Methyl 3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1609800.png)
![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)
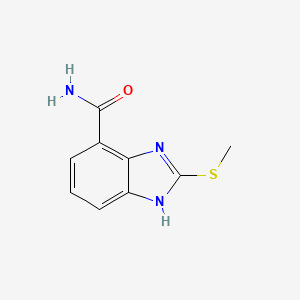
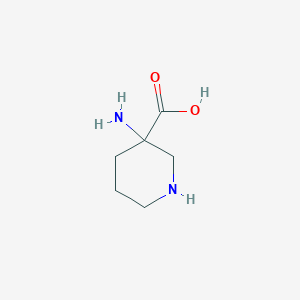
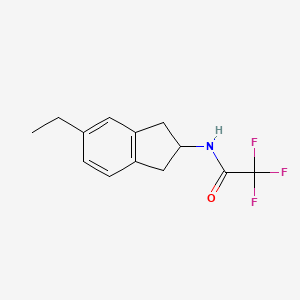
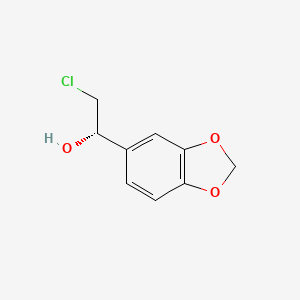
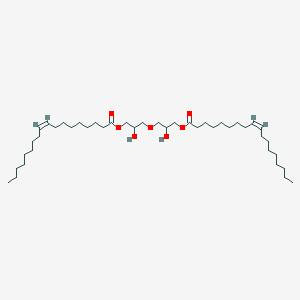
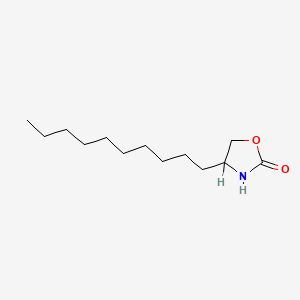
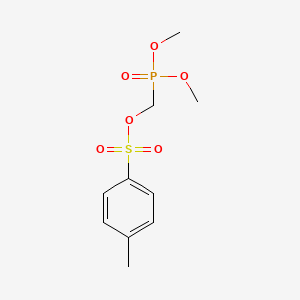
![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)
